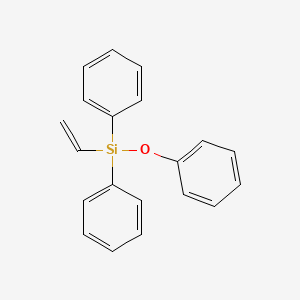![molecular formula C18H17FO4 B14514308 Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 62809-87-4](/img/structure/B14514308.png)
Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a fluorobenzoyl group attached to a phenoxy moiety, which is further connected to a methylpropanoate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate typically involves the reaction of 4-fluorobenzoyl chloride with 3-hydroxyphenyl-2-methylpropanoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate is used in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The phenoxy and methylpropanoate groups contribute to the overall binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the phenoxy and methylpropanoate groups.
Methyl 4-fluorobenzoate: Similar but with the fluorine atom in a different position.
Methyl 3-[(4-fluorobenzoyl)(2-pyridinyl)amino]propanoate: Contains a pyridinyl group instead of a phenoxy group.
Uniqueness
Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate is unique due to the combination of the fluorobenzoyl, phenoxy, and methylpropanoate groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
62809-87-4 |
|---|---|
Molekularformel |
C18H17FO4 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C18H17FO4/c1-18(2,17(21)22-3)23-15-6-4-5-13(11-15)16(20)12-7-9-14(19)10-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
YRWRGSLPKLYALD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)

![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)


![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)



![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
